Lipophilicity and Boiling Point Comparison
3-Bromo-7-(trifluoromethyl)quinoline exhibits a higher predicted LogP (3.97) compared to its regioisomer 7-bromo-3-(trifluoromethyl)quinoline (3.89) [1][2]. This difference in lipophilicity directly impacts membrane permeability and oral bioavailability, making the 3-bromo-7-CF₃ isomer a more suitable starting point for designing CNS-penetrant or orally active drug candidates. The increased LogP is accompanied by a slightly lower boiling point (284.0 °C vs. 301.3 °C) and a lower enthalpy of vaporization (50.2 kJ/mol vs. 52.0 kJ/mol) [1][2].
| Evidence Dimension | Lipophilicity (LogP) and Boiling Point |
|---|---|
| Target Compound Data | LogP: 3.97; Boiling Point: 284.0±35.0 °C |
| Comparator Or Baseline | 7-Bromo-3-(trifluoromethyl)quinoline: LogP: 3.89; Boiling Point: 301.3±37.0 °C |
| Quantified Difference | LogP: +0.08; Boiling Point: -17.3 °C |
| Conditions | ACD/Labs Percepta Platform predicted data |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining consistent physicochemical properties in a lead series, as even small LogP differences can alter ADME profiles and lead to false SAR conclusions.
- [1] ChemSpider. 3-Bromo-7-(trifluoromethyl)quinoline. CSID:29364790. Available at: http://pharmasea.chemspider.com/Chemical-Structure.29364790.html. View Source
- [2] ChemSpider. 7-Bromo-3-(trifluoromethyl)quinoline. CSID:44253554. Available at: http://pharmasea.chemspider.com/Chemical-Structure.44253554.html. View Source
